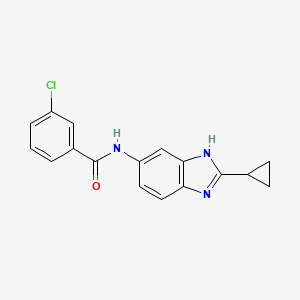

3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide

Description

3-Chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide (CAS: 1380579-42-9) is a benzamide derivative featuring a benzimidazole core substituted with a cyclopropyl group at position 2 and a 3-chlorobenzamide moiety at position 5. Its molecular formula is C₁₇H₁₃ClN₃O, with a molecular weight of 310.76 g/mol. The compound’s structural complexity arises from the benzimidazole ring system, which is known for its pharmacological relevance, and the cyclopropyl group, which may enhance metabolic stability and lipophilicity .

Properties

Molecular Formula |

C17H14ClN3O |

|---|---|

Molecular Weight |

311.8 g/mol |

IUPAC Name |

3-chloro-N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzamide |

InChI |

InChI=1S/C17H14ClN3O/c18-12-3-1-2-11(8-12)17(22)19-13-6-7-14-15(9-13)21-16(20-14)10-4-5-10/h1-3,6-10H,4-5H2,(H,19,22)(H,20,21) |

InChI Key |

ZCBBFCGXSYBXIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The benzimidazole core is typically synthesized via condensation of substituted o-phenylenediamines with cyclopropanecarbonyl chloride. For example, 2-cyclopropyl-1H-benzimidazol-5-amine (CAS 51758-98-6) is prepared by reacting 5-methyl-N1-cyclohexylbenzene-1,2-diamine with methyl 2,2,2-trichloroacetimidate in acetic acid, followed by hydrolysis. Key steps include:

Microwave-Assisted Synthesis

Green chemistry approaches using microwave irradiation reduce reaction times. For instance, condensation of o-phenylenediamine with cyclopropanecarbonyl chloride under microwaves (150 W, 120°C) achieves 85% yield in 30 minutes.

Alternative Routes via Nitro Reduction

In some protocols, nitro intermediates are reduced to amines. For example:

-

Step 1 : Nitration of 3-bromo-5-fluoro-benzotrifluoride yields 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene.

-

Step 2 : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.

Synthesis of 3-Chlorobenzoyl Chloride

Chlorination of Benzoic Acid

3-Chlorobenzoyl chloride is prepared by treating 3-chlorobenzoic acid with thionyl chloride (SOCl₂):

-

Reagents : Thionyl chloride (0.3 mol per 0.25 mol acid).

-

Conditions : Reflux for 2 hours, followed by distillation to remove excess SOCl₂.

Amide Coupling: Final Step

Direct Coupling with Acid Chloride

The amine intermediate reacts with 3-chlorobenzoyl chloride in anhydrous conditions:

Coupling Agents for Improved Efficiency

Carbodiimide-based agents (e.g., EDC·HCl) enhance amide bond formation:

-

Reagents : 3-Chlorobenzoic acid, EDC·HCl, HOBt, DMF.

Comparative Analysis of Methods

Challenges and Optimization

Purification of Intermediates

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine position.

Scientific Research Applications

3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antibacterial and antifungal agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety allows the compound to bind to various enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide, enabling comparative analysis of their properties, synthesis, and applications:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight : 221.30 g/mol

- Key Features: Contains a 3-methylbenzamide group and a hydroxyl-containing alkyl chain. Synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Characterized by X-ray crystallography, NMR, and IR spectroscopy. Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .

Comparison: Unlike the target compound, this analog lacks a benzimidazole ring and cyclopropyl group, resulting in lower molecular weight and increased hydrophilicity due to the hydroxyl group.

3-Chloro-N-(dialkylcarbamothioyl)benzamide Metal Complexes

- Example : Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II)

- Molecular Formula : C₂₄H₂₈Cl₂N₄NiO₂S₂

- Molecular Weight : 598.23 g/mol

- Key Features :

- Forms four-coordinate nickel complexes with distorted square planar geometry.

- Characterized by X-ray diffraction (space group P2₁/c, monoclinic system) .

Comparison: These derivatives incorporate a carbamothioyl group instead of a benzimidazole, enabling metal coordination.

Parimifasorum (3-Chloro-N-[(3-chloro-5-fluoroanilino){[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino}methylidene]benzamide)

- Molecular Formula : C₂₈H₁₈Cl₂F₄N₆O

- Molecular Weight : 615.39 g/mol

- Key Features: Contains multiple electron-withdrawing groups (Cl, F, CF₃) and a pyrazole ring.

Comparison : Parimifasorum’s trifluoromethyl and pyrazole substituents enhance electronic diversity and steric bulk compared to the target compound. Its higher molecular weight and polarity may influence solubility and target binding.

3-Chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide

- Molecular Formula : C₁₃H₁₃ClN₄O

- Molecular Weight : 276.72 g/mol

- Key Features: Substituted pyrimidine ring with a dimethylamino group. Potential kinase inhibitor due to pyrimidine’s role in medicinal chemistry .

Comparison: The pyrimidine ring in this analog contrasts with the benzimidazole in the target compound. The dimethylamino group may enhance solubility and hydrogen-bonding capacity, whereas the cyclopropyl group in the target compound could improve metabolic stability.

Structural and Functional Comparison Table

Biological Activity

3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 272.75 g/mol. The presence of the benzimidazole moiety is significant as it is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Anticancer Activity

Research indicates that compounds with benzimidazole structures exhibit anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G2/M phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | G2/M phase arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined against common pathogens, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| E. coli | 50 | Comparable to ciprofloxacin |

| S. aureus | 30 | More potent than ampicillin |

| P. aeruginosa | 40 | Similar to gentamicin |

3. Anti-inflammatory Effects

In vivo studies have suggested that this compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.

Case Studies

Case Study 1: Breast Cancer Model

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value of 12.5 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, suggesting that the compound effectively triggers apoptosis through mitochondrial pathways.

Case Study 2: Bacterial Infection Model

In another study assessing its antibacterial properties, the compound was tested against E. coli and S. aureus in a murine model of infection. Results indicated that administration significantly reduced bacterial load compared to control groups, supporting its potential utility in treating bacterial infections.

Q & A

Q. How does the compound’s logP value influence its pharmacokinetic behavior, and how is it experimentally determined?

- Shake-flask method with octanol/water partitioning followed by HPLC quantification.

- In silico prediction using tools like ALOGPS or MarvinSketch.

- High logP (>3) may correlate with increased membrane permeability but higher plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.